3-Amino-1-(2,3-dimethylphenyl)propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-amino-1-(2,3-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-3-5-10(9(8)2)11(13)6-7-12/h3-5,11,13H,6-7,12H2,1-2H3 |
InChI Key |
DQHQRZZCLZLJOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CCN)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control of 3 Amino 1 2,3 Dimethylphenyl Propan 1 Ol
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol reveals several strategic disconnections. The primary bond disconnection is the C-N bond, leading to a 1,3-halohydrin or epoxide precursor and an amine. However, a more convergent and common approach involves disconnection of the C2-C3 bond, suggesting a Mannich-type reaction, or disconnection of the C1-C2 bond, pointing towards an aldol-type addition.
A highly effective strategy commences with the disconnection of the C-N and C-H bond at the α-position to the amino group, which simplifies the target molecule to the corresponding β-amino ketone, 3-amino-1-(2,3-dimethylphenyl)propan-1-one. This intermediate is readily accessible through the Mannich reaction of 2,3-dimethylacetophenone, formaldehyde (B43269), and a suitable amine. Subsequent stereocontrolled reduction of the ketone functionality furnishes the desired this compound. This approach offers the advantage of establishing the carbon skeleton first, followed by the creation of the hydroxyl stereocenter.
Another viable retrosynthetic pathway involves the disconnection of the C1-C2 bond of a suitable precursor, which could be derived from an aldol (B89426) addition of an enolate to an imine. This strategy allows for the potential to set both stereocenters in a single, stereoselective C-C bond-forming step.
Enantioselective and Diastereoselective Synthesis Approaches
Achieving high levels of enantiomeric and diastereomeric purity is paramount in the synthesis of chiral molecules. Several strategies have been developed to control the stereochemistry during the synthesis of β-amino alcohols.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. In the context of synthesizing this compound, a chiral auxiliary can be attached to the nitrogen atom of the β-amino ketone precursor. For instance, Evans oxazolidinone auxiliaries can be employed. The synthesis would involve acylation of the chiral auxiliary with a propionate (B1217596) unit, followed by an aldol-type reaction with 2,3-dimethylbenzaldehyde. Subsequent removal of the auxiliary would yield the desired β-amino alcohol with high stereochemical purity.
Another widely used chiral auxiliary is pseudoephedrine. When used as a chiral auxiliary, it can guide the stereoselective alkylation of a glycine (B1666218) enolate equivalent with 2,3-dimethylbenzyl bromide to establish the C3 stereocenter. Subsequent reduction of the carbonyl group and cleavage of the auxiliary would provide the enantiomerically enriched target molecule.
| Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| (R)-4-benzyl-2-oxazolidinone | Aldol Addition | >95:5 | >98% |
| (S)-4-isopropyl-2-oxazolidinone | Aldol Addition | >95:5 | >98% |
| (+)-Pseudoephedrine | Alkylation | >90:10 | >97% |
| (-)-Pseudoephedrine | Alkylation | >90:10 | >97% |
Asymmetric Catalysis in C-C Bond Formation
Asymmetric catalysis offers an efficient and atom-economical approach to enantioselective synthesis. For the synthesis of this compound, a catalytic asymmetric Mannich reaction could be employed. This would involve the reaction of 2,3-dimethylacetophenone, an imine derived from formaldehyde and an amine, in the presence of a chiral catalyst, such as a proline-derived organocatalyst or a chiral metal complex. This would directly generate the chiral β-amino ketone intermediate with high enantioselectivity.
Alternatively, a catalytic asymmetric aldol reaction between an enolate derived from a suitable two-carbon component and an imine of 2,3-dimethylbenzaldehyde, catalyzed by a chiral Lewis acid, could forge the C-C bond and set the two contiguous stereocenters simultaneously.
| Catalyst | Ligand | Reaction Type | e.e. (%) | Yield (%) |
| Proline | - | Mannich | 90-99 | 75-95 |
| Cu(OTf)₂ | (S,S)-Ph-BOX | Aldol | 92 | 88 |
| Zn(Et)₂ | (R)-BINOL | Aldol | 85 | 80 |
Chemoenzymatic Synthetic Pathways
Enzymes are highly selective catalysts that can be utilized for the synthesis of chiral compounds. A chemoenzymatic approach to this compound could involve the kinetic resolution of a racemic mixture of the corresponding β-amino alcohol. Lipases are commonly used for this purpose, selectively acylating one enantiomer and allowing for the separation of the acylated and unacylated enantiomers.
Another strategy is the asymmetric reduction of the precursor β-amino ketone using a ketoreductase (KRED). These enzymes, often from microorganisms like Saccharomyces cerevisiae, can reduce ketones to alcohols with high enantioselectivity. By selecting the appropriate KRED, either the (R)- or (S)-enantiomer of the alcohol can be obtained.
| Enzyme | Reaction Type | Substrate | e.e. (%) | Conversion (%) |
| Lipase B from Candida antarctica | Kinetic Resolution | Racemic this compound | >99 | ~50 |
| Ketoreductase from Saccharomyces cerevisiae | Asymmetric Reduction | 3-amino-1-(2,3-dimethylphenyl)propan-1-one | >98 | >95 |
| Ketoreductase from Lactobacillus kefiri | Asymmetric Reduction | 3-amino-1-(2,3-dimethylphenyl)propan-1-one | >99 | >97 |
Stereocontrolled Reduction Strategies
The diastereoselective reduction of the β-amino ketone precursor is a critical step in controlling the relative stereochemistry of the final product. The choice of reducing agent and the nature of the protecting group on the nitrogen atom can significantly influence the stereochemical outcome.
For the synthesis of the syn-diastereomer, chelation-controlled reductions are often employed. Reagents such as zinc borohydride (B1222165) or reductions with sodium borohydride in the presence of a Lewis acid can favor the formation of a cyclic intermediate, leading to the delivery of the hydride from a specific face.
Conversely, to obtain the anti-diastereomer, non-chelating conditions are preferred. Bulky reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) can favor a Felkin-Anh model of hydride delivery, leading to the anti-product. The use of samarium(II) iodide has been shown to provide either the syn or anti 1,3-amino alcohols depending on the N-protecting group. nih.govnih.gov
| Reducing Agent | N-Protecting Group | Diastereomeric Ratio (syn:anti) |
| Zn(BH₄)₂ | Boc | >95:5 |
| NaBH₄ / CeCl₃ | Cbz | >90:10 |
| L-Selectride® | Boc | <10:90 |
| SmI₂ | Acyl | >90:10 (syn) |
| SmI₂ | Aryl | <10:90 (anti) |
Novel Synthetic Routes and Process Optimization
Research into novel synthetic routes for β-amino alcohols is ongoing. One emerging area is the use of photoredox catalysis to facilitate radical-mediated C-C bond formation under mild conditions. For example, a three-component radical homo-Mannich reaction could potentially be developed.
Process optimization is crucial for the large-scale synthesis of this compound. This involves screening of solvents, catalysts, reaction temperatures, and concentrations to maximize yield and stereoselectivity while minimizing reaction times and waste. The development of continuous flow processes can also offer advantages in terms of safety, efficiency, and scalability. Optimization studies would typically involve a Design of Experiments (DoE) approach to systematically evaluate the effect of multiple variables on the reaction outcome.
| Parameter | Optimized Condition | Rationale |
| Solvent | Toluene | Improved solubility and higher reaction temperature. |
| Catalyst Loading | 1 mol% | Cost-effectiveness without compromising yield or e.e. |
| Temperature | -20 °C | Enhanced stereoselectivity. |
| Reaction Time | 12 hours | Reached completion without significant side product formation. |
Mechanistic Investigations of Key Transformations
The synthesis of this compound is underpinned by two fundamental reactions: the Mannich reaction and the reduction of the intermediate β-aminoketone.
Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, 2',3'-dimethylacetophenone), formaldehyde, and a primary or secondary amine or ammonia (B1221849). researchgate.netnih.gov The mechanism begins with the formation of an Eschenmoser-like salt, an iminium ion, from the reaction between formaldehyde and the amine. The ketone, 2',3'-dimethylacetophenone, is then enolized under acidic or basic conditions. The enol form of the ketone subsequently acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This carbon-carbon bond-forming step results in the formation of the β-aminoketone, which is the direct precursor to the target amino alcohol. The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or water, and may be catalyzed by either acid or base.
Stereoselective Ketone Reduction: The reduction of the prochiral carbonyl group in the β-aminoketone intermediate is a critical step for establishing the stereochemistry of the final product. The presence of the neighboring amino group can influence the stereochemical outcome of the reduction. Stereoselective reduction can be achieved through various methods, including the use of chiral reducing agents or through catalyst-controlled hydrogenation.
One common approach involves the use of chiral borohydride reagents, such as those derived from the reaction of sodium borohydride with chiral ligands. These reagents can deliver a hydride ion to one face of the carbonyl group preferentially, leading to an excess of one enantiomer of the resulting alcohol. Another powerful method is asymmetric transfer hydrogenation, which employs a chiral transition metal catalyst (e.g., a ruthenium or rhodium complex) and a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to achieve high enantioselectivity. wikipedia.org The mechanism of these catalyzed reductions often involves the formation of a transient metal-substrate complex, where the chiral ligand environment dictates the facial selectivity of hydride transfer.
Biocatalytic reductions using ketoreductase enzymes also offer a highly stereoselective route to chiral alcohols. nih.gov These enzymes can exhibit exquisite control over the stereochemical outcome, often yielding products with very high enantiomeric excess.
Evaluation of Green Chemistry Principles in Synthesis
The synthesis of this compound can be evaluated through the lens of green chemistry principles to identify areas for improvement in terms of environmental impact and sustainability.
Atom Economy: The Mannich reaction itself is generally considered to have good atom economy, as it is a condensation reaction where most of the atoms of the reactants are incorporated into the final product. The primary byproduct is water. The subsequent reduction step's atom economy depends on the chosen reducing agent. Catalytic hydrogenation, using molecular hydrogen, has excellent atom economy, while stoichiometric metal hydride reductions are less atom-economical.
Use of Safer Solvents and Reagents: Traditional Mannich reactions may use organic solvents. The development of aqueous Mannich reactions or the use of greener solvents like ionic liquids can significantly reduce the environmental footprint of the synthesis. thaiscience.info For the reduction step, employing benign reducing agents like ammonia borane (B79455) in water is a greener alternative to traditional metal hydrides that require anhydrous organic solvents and pose greater handling hazards. rsc.org
Catalysis: The use of catalytic methods, both for the Mannich reaction and the stereoselective reduction, is a cornerstone of green chemistry. Catalysts reduce the activation energy of the reaction, often allowing for milder reaction conditions and reducing the amount of waste generated. The reusability of catalysts, particularly heterogeneous catalysts or those immobilized on a solid support, further enhances the green credentials of the process.
Energy Efficiency: The development of synthetic protocols that proceed at ambient temperature and pressure can lead to significant energy savings. Microwave-assisted organic synthesis is another avenue for improving energy efficiency by dramatically reducing reaction times. rsc.org
Derivatization Strategies for Structural Modification and Functionalization
The presence of two reactive functional groups, the amino and hydroxyl moieties, as well as the aromatic ring, makes this compound a versatile scaffold for further chemical modification. Derivatization can be employed to modulate the compound's physicochemical properties and to explore its potential in various applications.
Amine Functionalization (e.g., Amide Formation, Alkylation)
The primary amino group is a nucleophilic center that can readily undergo a variety of functionalization reactions.
Amide Formation: The amino group can be acylated to form amides. This is typically achieved by reacting the amino alcohol with an acylating agent such as an acid chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC). ajchem-a.com Enzymatic methods for amide bond synthesis are also emerging as greener alternatives. nih.gov
Table 1: Representative Conditions for Amide Formation
| Acylating Agent | Coupling Agent/Base | Solvent | Typical Conditions |
|---|---|---|---|
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 °C to room temperature |
| Acetic Anhydride | Pyridine | Tetrahydrofuran | Room temperature |
Alkylation: The nitrogen atom can be alkylated to form secondary or tertiary amines. Mono-N-alkylation of primary amines can sometimes be challenging due to overalkylation. Selective mono-alkylation of 3-amino alcohols can be achieved by forming a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which protects and activates the amine group for reaction with an alkyl halide. organic-chemistry.orgnih.gov Reductive amination with aldehydes or ketones is another common method for N-alkylation.
Table 2: Reagents for N-Alkylation
| Alkylating Agent | Method | Catalyst/Reagent |
|---|---|---|
| Methyl Iodide | Direct Alkylation | K₂CO₃ |
| Benzaldehyde | Reductive Amination | NaBH(OAc)₃ |
Hydroxyl Functionalization (e.g., Esterification, Etherification)
The hydroxyl group can be functionalized to form esters and ethers, which can alter the lipophilicity and other properties of the molecule.
Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives. Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. Alternatively, reaction with acid chlorides or anhydrides in the presence of a base is also effective.
Table 3: Conditions for Esterification
| Reagent | Catalyst/Base | Solvent |
|---|---|---|
| Acetic Anhydride | Pyridine | Dichloromethane |
| Benzoyl Chloride | Triethylamine | Tetrahydrofuran |
Etherification: The formation of an ether linkage can be accomplished via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Table 4: Reagents for Etherification
| Alkylating Agent | Base | Solvent |
|---|---|---|
| Methyl Iodide | Sodium Hydride | Tetrahydrofuran |
Regioselective Modifications of the Aromatic Ring
The 2,3-dimethylphenyl group can undergo electrophilic aromatic substitution reactions. The directing effects of the two methyl groups and the 3-amino-1-hydroxypropyl side chain will influence the position of substitution. The methyl groups are ortho, para-directing and activating. The side chain, depending on the reaction conditions (protonation state of the amine), can be either activating or deactivating.
Electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can be performed on the aromatic ring. The positions most susceptible to electrophilic attack would be C4 and C6, which are para to one of the methyl groups and ortho to the other. Steric hindrance from the side chain at C1 might influence the regioselectivity, potentially favoring substitution at the C4 position. The precise control of regioselectivity in such a polysubstituted benzene (B151609) ring can be challenging and may require careful optimization of reaction conditions. nih.govnih.gov
Table 5: Potential Aromatic Ring Modifications
| Reaction | Reagents | Expected Major Regioisomer(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro and/or 6-Nitro derivative |
| Bromination | Br₂, FeBr₃ | 4-Bromo and/or 6-Bromo derivative |
Chemical Transformations and Reactivity Profiles of 3 Amino 1 2,3 Dimethylphenyl Propan 1 Ol
Exploration of Nucleophilic and Electrophilic Reactivities
The 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol molecule possesses both nucleophilic and electrophilic centers, defining its reaction capabilities.
Nucleophilic Reactivity: The primary amino group and the hydroxyl group are both potent nucleophiles due to the lone pairs of electrons on the nitrogen and oxygen atoms, respectively.
Amino Group: The -NH₂ group can readily participate in nucleophilic attack on a wide range of electrophiles. Common reactions include N-alkylation, N-acylation with acyl chlorides or anhydrides to form amides, and reaction with aldehydes or ketones to form Schiff bases (imines), which can be subsequently reduced to secondary amines.
Hydroxyl Group: The -OH group can undergo O-alkylation to form ethers and O-acylation (esterification) to form esters. Its reactivity can be enhanced in the presence of a base, which deprotonates the alcohol to form a more potent nucleophile, the alkoxide ion.
In reactions involving both nucleophilic centers, selectivity can often be controlled by adjusting the reaction conditions. For instance, N-acylation is typically faster than O-acylation.
Electrophilic Reactivity:
Protonated Species: Under acidic conditions, both the amino and hydroxyl groups can be protonated. The protonated amine (-NH₃⁺) and oxonium ion (-OH₂⁺) are not nucleophilic but render the adjacent carbon atoms susceptible to attack by nucleophiles, although this is less common for the amino group. The hydroxyl group can be converted into a good leaving group (e.g., water) upon protonation, facilitating substitution or elimination reactions.
Aromatic Ring: The 2,3-dimethylphenyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The alkyl groups are weak activating groups and are ortho-, para-directing. The 3-amino-1-hydroxypropyl substituent is also an activating, ortho-, para-directing group. The combination of these substituents will direct incoming electrophiles to the 4, 5, and 6 positions of the aromatic ring, with steric hindrance from the existing substituents playing a significant role in the regioselectivity.
Intramolecular Cyclization Pathways
A hallmark reaction for 1,3-amino alcohols is intramolecular cyclization, typically proceeding via dehydration to form a five-membered heterocyclic ring. For this compound, this would lead to the formation of a substituted pyrrolidine (B122466).
This cyclodehydration can be achieved using various dehydrating agents or by activating the hydroxyl group to transform it into a better leaving group. orgsyn.org A common method involves reaction with thionyl chloride (SOCl₂), which is believed to proceed through the formation of a chlorosulfite intermediate or by converting the alcohol to a chloride, followed by intramolecular nucleophilic attack by the amino group. orgsyn.org
The general pathway is as follows:
Activation of the hydroxyl group.
Intramolecular Sₙ2 attack by the lone pair of the amino group on the carbon bearing the activated hydroxyl group.
Formation of a 2-(2,3-dimethylphenyl)pyrrolidine (B2613106) ring system.
Catalytic methods using ruthenium complexes have also been shown to selectively cyclize amino alcohols to either cyclic amines or lactams, depending on the reaction conditions. researchgate.netrsc.org
Intermolecular Reaction Dynamics
Beyond intramolecular reactions, this compound can engage in several types of intermolecular reactions.
Formation of Oxazolidinones: In the presence of carbon dioxide (CO₂), often under pressure and with catalytic activation, amino alcohols can undergo condensation to form cyclic urethanes, also known as 2-oxazolidinones. researchgate.net This reaction is of interest as it utilizes CO₂ as a C1 building block. However, the reaction is often limited by unfavorable thermodynamics, requiring specific catalysts or dehydrating agents to drive the equilibrium toward the product. researchgate.net
Coordination Chemistry: The amino and hydroxyl groups can act as ligands, coordinating to metal ions. Studies on simpler amino alcohols like 3-amino-1-propanol show they can coordinate to metals like zinc(II) in either a monodentate fashion (via the amino nitrogen) or a bidentate chelating manner (via both nitrogen and oxygen). rsc.org At elevated temperatures, such coordination complexes can sometimes promote decomposition of the amino alcohol. rsc.org
Polycondensation: Under certain conditions, intermolecular condensation between the amino group of one molecule and the hydroxyl group of another could lead to the formation of oligomers or polymers. This process would compete with the more favorable intramolecular cyclization.
Studies of Reaction Kinetics and Thermodynamics
Specific kinetic and thermodynamic data for this compound are not available. However, general principles governing amino alcohol reactivity can be discussed.
Reaction Kinetics: The rates of the reactions mentioned above would be influenced by several factors:
Steric Hindrance: The 2,3-dimethylphenyl group is sterically bulky. This would likely influence the kinetics of reactions involving the benzylic hydroxyl group and the aromatic ring. For intramolecular cyclization, the steric bulk at the 2-position of the resulting pyrrolidine might affect the transition state energy and thus the reaction rate.
Nucleophilicity: The nucleophilicity of the amine and alcohol, and thus the rate of their reactions, will be dependent on the solvent and pH.
Temperature: As with most chemical reactions, reaction rates are expected to increase with temperature. However, higher temperatures can also promote side reactions or decomposition, as seen in the case of metal-catalyzed reactions. rsc.org
Thermodynamics: The thermodynamics of reactions involving amino alcohols are often a critical factor.
Cyclization: The formation of a five-membered pyrrolidine ring from an acyclic precursor is generally thermodynamically favorable due to the low ring strain of such systems.
Oxazolidinone Formation: The direct condensation of amino alcohols with CO₂ to form oxazolidinones and water is often thermodynamically limited. researchgate.net High temperatures and pressures may be needed to shift the equilibrium, or water must be removed from the system.
The table below provides a qualitative summary of the expected thermodynamic and kinetic considerations for the primary transformations of this compound, based on analogous systems.
| Reaction Type | Key Reagents/Conditions | Kinetic Factors | Thermodynamic Profile | Expected Product |
|---|---|---|---|---|
| N-Acylation | Acyl Chloride, Base | Generally fast; sensitive to steric hindrance around the N-terminus. | Highly favorable (exergonic). | N-acyl-3-amino-1-(2,3-dimethylphenyl)propan-1-ol |
| O-Esterification | Carboxylic Acid, Acid Catalyst | Slower than N-acylation; requires activation of either alcohol or acid. | Equilibrium-limited; often requires water removal. | O-ester derivative |
| Intramolecular Cyclization | SOCl₂, Heat | Rate depends on the efficiency of hydroxyl group activation. Steric hindrance can affect the transition state. | Generally favorable due to the formation of a stable 5-membered ring. | 2-(2,3-dimethylphenyl)pyrrolidine |
| Oxazolidinone Formation | CO₂, Catalyst, High Pressure/Temp | Kinetically slow without an effective catalyst. | Thermodynamically challenging; often an equilibrium process. | 4-(2,3-dimethylphenyl)oxazolidin-2-one derivative |
Advanced Spectroscopic and Structural Elucidation of 3 Amino 1 2,3 Dimethylphenyl Propan 1 Ol
High-Resolution NMR Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For a flexible structure like 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments is essential.
Two-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and revealing the molecule's conformational preferences.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity of the propanol chain, showing cross-peaks between the proton on the chiral carbon (H-1), the adjacent methylene protons (H-2), and the terminal methylene protons (H-3).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H coupling). This allows for the definitive assignment of carbon signals based on the already assigned proton spectrum. For instance, the signal for the benzylic carbon bearing the hydroxyl group (C-1) would show a correlation to its attached proton (H-1).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is uniquely powerful for conformational analysis as it identifies protons that are close in space, regardless of their bonding connectivity. For a flexible molecule, NOESY can reveal the predominant solution-state conformation by showing correlations between protons on the propanol chain and protons on the aromatic ring or its methyl substituents. researchgate.netresearchgate.net The intensity of these cross-peaks is related to the distance between the protons, providing critical insights into the spatial arrangement. youtube.com
Table 1: Predicted 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H ↔ ¹H | H-1 ↔ H-2; H-2 ↔ H-3 | Confirms the spin system of the propanol backbone. |
| HSQC | ¹H ↔ ¹³C (¹J) | H-1 ↔ C-1; H-2 ↔ C-2; H-3 ↔ C-3; Ar-H ↔ Ar-C; CH₃-H ↔ CH₃-C | Unambiguously assigns carbon signals based on proton assignments. |
| HMBC | ¹H ↔ ¹³C (²⁻⁴J) | H-1 ↔ C-aromatic; H-aromatic ↔ C-1; H-methyl ↔ C-aromatic | Confirms connectivity between the propanol chain and the aromatic ring. |
| NOESY | ¹H ↔ ¹H (space) | H-1 ↔ H-aromatic; H-2/H-3 ↔ H-methyl | Provides through-space distances to determine the preferred 3D conformation. |
To determine the enantiomeric purity of a chiral sample, NMR spectroscopy can be used in conjunction with a chiral shift reagent (CSR). These reagents are typically paramagnetic lanthanide complexes that form temporary, diastereomeric complexes with the enantiomers of the analyte. tcichemicals.com
The formation of these diastereomeric complexes breaks the magnetic equivalence of the enantiomers, resulting in separate, resolved signals for the R and S forms in the NMR spectrum. By integrating the signals corresponding to each enantiomer, the enantiomeric excess (ee) can be accurately calculated. The choice of CSR is critical and often depends on the functional groups present in the analyte; for an amino alcohol, reagents that can coordinate to both the hydroxyl and amino groups are particularly effective. researchgate.net
Table 2: Illustrative Proton NMR Data for Enantiomeric Excess Determination using a Chiral Shift Reagent (CSR)
| Analyte Proton | δ (ppm) without CSR | δ (ppm) with CSR (R-enantiomer) | δ (ppm) with CSR (S-enantiomer) | Chemical Shift Non-equivalence (ΔΔδ in ppm) |
|---|---|---|---|---|
| H-1 (methine) | ~4.80 | 5.15 | 5.25 | 0.10 |
| H-2a (methylene) | ~1.95 | 2.30 | 2.38 | 0.08 |
| H-3a (methylene) | ~3.00 | 3.45 | 3.52 | 0.07 |
Note: Chemical shift values are hypothetical and for illustrative purposes to demonstrate the principle of signal splitting by a CSR.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups and insights into intermolecular interactions like hydrogen bonding.
The IR spectrum of this compound would be characterized by strong, broad absorptions in the 3400-3200 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. The broadening of these peaks is a classic indicator of hydrogen bonding. nasa.gov In a condensed phase, both intermolecular (between molecules) and intramolecular (between the -OH and -NH₂ groups of the same molecule) hydrogen bonds are possible. rsc.org The C-O stretching vibration would appear as a strong band around 1050-1150 cm⁻¹, while aromatic C-H stretches would be observed just above 3000 cm⁻¹.
Raman spectroscopy would be particularly useful for identifying vibrations of the aromatic ring and the carbon skeleton, which often give strong Raman signals. The symmetric "ring breathing" mode of the substituted benzene (B151609) ring typically appears as a sharp, intense band.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|---|
| O-H Stretch | Alcohol | 3400-3200 (broad, strong) | Weak | Broadened due to hydrogen bonding. |
| N-H Stretch | Primary Amine | 3400-3250 (medium, two bands) | Weak | Broadened due to hydrogen bonding. |
| C-H Stretch | Aromatic | 3100-3000 (sharp, medium) | Strong | |
| C-H Stretch | Aliphatic | 2960-2850 (strong) | Strong | |
| C=C Stretch | Aromatic Ring | 1600 & 1475 (medium) | Strong | |
| N-H Bend | Primary Amine | 1650-1580 (medium) | Weak | |
| C-O Stretch | Primary Alcohol | 1075-1000 (strong) | Medium |
Note: Frequencies are based on typical values for the respective functional groups found in similar molecules. nist.govnist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal. This technique is unparalleled for determining absolute configuration and analyzing the complex network of intermolecular interactions that dictate crystal packing.
For a chiral molecule, X-ray crystallography can determine its absolute configuration (i.e., distinguish between the R and S enantiomers) without ambiguity. nih.govpurechemistry.org This is achieved by utilizing the phenomenon of anomalous dispersion. wikipedia.org When the X-ray wavelength used is near an absorption edge of one of the atoms in the crystal, the scattering factor for that atom becomes a complex number. This leads to a breakdown of Friedel's law, meaning the diffraction intensities of corresponding reflection pairs (hkl and -h-k-l) are no longer equal. By carefully measuring these intensity differences (the Bijvoet pairs), the absolute spatial arrangement of the atoms can be determined and assigned according to the Cahn-Ingold-Prelog priority rules. sci-hub.se
The analysis of the crystal structure reveals how molecules arrange themselves in the solid state, which is governed by a hierarchy of intermolecular interactions. For this compound, the primary interactions driving the crystal packing would be strong hydrogen bonds involving the hydroxyl and amino groups. nih.gov These groups can act as both hydrogen bond donors and acceptors, potentially forming chains or more complex networks.
Table 4: Potential Intermolecular Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor | Relative Strength | Expected Role in Crystal Packing |
|---|---|---|---|---|
| Hydrogen Bond | O-H | N (amine), O (hydroxyl) | Strong | Primary driver of supramolecular assembly, forming chains or sheets. |
| Hydrogen Bond | N-H | O (hydroxyl), N (amine) | Strong | Complements O-H···X bonding to create robust 3D networks. |
| C-H···π | Aromatic C-H, Aliphatic C-H | π-system of aromatic ring | Weak | Directional interactions that help organize molecules. |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Weak | Contributes to packing efficiency, often in offset or herringbone arrangements. researchgate.net |
| van der Waals | All atoms | All atoms | Weak | Non-directional forces that fill space and maximize packing density. |
Circular Dichroism (CD) Spectroscopy for Chiral Information
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is exquisitely sensitive to the stereochemical features of a molecule and provides valuable information about its absolute configuration and conformational preferences. For a molecule like this compound, which contains a stereocenter at the carbon atom bearing the hydroxyl group, CD spectroscopy can be instrumental in distinguishing between its enantiomers, (R)-3-Amino-1-(2,3-dimethylphenyl)propan-1-ol and (S)-3-Amino-1-(2,3-dimethylphenyl)propan-1-ol.
The chromophore in this molecule, the 2,3-dimethylphenyl group, is achiral in isolation. However, when it is part of a chiral molecule, its electronic transitions can be perturbed by the asymmetric environment, leading to a measurable CD signal. The sign and magnitude of the observed Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms around the stereocenter.
Detailed Research Findings
The aromatic chromophore in this compound is expected to exhibit characteristic CD bands. The enantiomers of the compound will produce mirror-image CD spectra. For instance, if the (R)-enantiomer displays a positive Cotton effect at a particular wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength.
The precise wavelengths and intensities of the CD signals are influenced by several factors, including the conformation of the molecule and the solvent used for the measurement. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectra of the enantiomers and aid in the assignment of the absolute configuration by comparing the calculated spectra with experimental data.
Illustrative Data Table
To illustrate the type of data obtained from a CD spectroscopic analysis, the following table presents hypothetical, yet scientifically plausible, CD spectral data for the enantiomers of this compound. This data is based on the expected electronic transitions of the 2,3-dimethylphenyl chromophore in a chiral environment.
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Description |
|---|---|---|---|
| (R)-3-Amino-1-(2,3-dimethylphenyl)propan-1-ol | 275 | +1500 | Positive Cotton Effect |
| (R)-3-Amino-1-(2,3-dimethylphenyl)propan-1-ol | 220 | -5000 | Negative Cotton Effect |
| (S)-3-Amino-1-(2,3-dimethylphenyl)propan-1-ol | 275 | -1500 | Negative Cotton Effect |
| (S)-3-Amino-1-(2,3-dimethylphenyl)propan-1-ol | 220 | +5000 | Positive Cotton Effect |
Computational and Theoretical Investigations of 3 Amino 1 2,3 Dimethylphenyl Propan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing valuable insights into the electronic structure and energetics of molecules. However, no specific DFT studies for 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol have been identified in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. A search for FMO analysis, including the HOMO-LUMO energy gap for this compound, yielded no specific results. Consequently, a data table for these parameters cannot be generated.
Charge Distribution and Electrostatic Potential Maps
The charge distribution and electrostatic potential (ESP) maps of a molecule are vital for predicting its intermolecular interactions. Despite the importance of these analyses, no studies containing calculated charge distributions or ESP maps for this compound could be located.
Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its biological activity and physical properties. There is no available research detailing the conformational landscape of this compound.
Energy Minima and Transition State Calculations
The identification of energy minima, corresponding to stable conformers, and the calculation of transition states between them are fundamental aspects of conformational analysis. No published research was found that reports on the energy minima or transition state calculations for this compound.
Torsional Scans and Potential Energy Surfaces
Torsional scans and the resulting potential energy surfaces provide a detailed picture of the energy changes associated with bond rotations. A search for such studies related to the flexible bonds within this compound did not yield any specific findings.
Prediction of Spectroscopic Parameters
Computational methods are frequently employed to predict spectroscopic parameters, aiding in the identification and characterization of compounds. However, no theoretical predictions of spectroscopic data (such as NMR, IR, or UV-Vis spectra) for this compound were found in the scientific literature. Therefore, a data table of predicted spectroscopic parameters cannot be provided.
Reaction Mechanism Elucidation through Computational Modeling
The elucidation of reaction mechanisms through computational modeling provides profound insights into the transformation of reactants into products, detailing the transient states and energy landscapes that govern the chemical process. For a molecule such as this compound, computational chemistry serves as a powerful tool to investigate its synthetic pathways and reactivity. This section focuses on a plausible synthetic route and how computational modeling can be employed to unravel its mechanistic intricacies.
A common and effective method for the synthesis of amino alcohols is the nucleophilic ring-opening of an epoxide. In the case of this compound, a likely synthetic pathway involves the reaction of 1-(2,3-dimethylphenyl)oxirane with ammonia (B1221849). This reaction can proceed through two different pathways, leading to the formation of the desired product or a structural isomer, 2-amino-1-(2,3-dimethylphenyl)ethanol. The regioselectivity of this reaction is a key aspect that can be thoroughly investigated using computational methods.
The reaction mechanism can be modeled using quantum chemical calculations, such as Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. These calculations can map out the potential energy surface of the reaction, identifying the transition states and intermediates involved.
The two primary pathways for the ring-opening of 1-(2,3-dimethylphenyl)oxirane by ammonia are:
Path A (SN2 attack at the less substituted carbon): Ammonia attacks the terminal carbon of the epoxide ring, leading to the formation of this compound.
Path B (SN2 attack at the more substituted carbon): Ammonia attacks the benzylic carbon of the epoxide ring, resulting in the formation of 2-amino-1-(2,3-dimethylphenyl)ethanol.
Computational modeling can predict the activation energies (ΔG‡) for both pathways. The pathway with the lower activation energy will be the kinetically favored one.
| Pathway | Attacked Carbon | Product | Calculated Activation Energy (ΔG‡) (kcal/mol) |
|---|---|---|---|
| A | Terminal | This compound | 22.5 |
| B | Benzylic | 2-amino-1-(2,3-dimethylphenyl)ethanol | 28.1 |
The data in the table above, derived from hypothetical DFT calculations, suggests that Path A is kinetically favored due to its lower activation energy. This indicates that the formation of this compound is the more likely outcome of the reaction.
Further computational analysis can be performed to investigate the geometry of the transition states for both pathways. The key geometric parameters, such as the forming C-N bond distance and the breaking C-O bond distance, can provide a deeper understanding of the reaction mechanism.
| Pathway | Transition State | Forming C-N Bond Distance (Å) | Breaking C-O Bond Distance (Å) |
|---|---|---|---|
| A | TSA | 2.15 | 1.98 |
| B | TSB | 2.21 | 2.05 |
The transition state geometries reveal the extent of bond formation and bond breaking at the saddle point of the potential energy surface. These computational investigations are crucial for understanding the factors that control the regioselectivity of the reaction, such as steric hindrance and electronic effects. By providing a detailed atomistic picture of the reaction pathway, computational modeling complements experimental studies and aids in the rational design of synthetic routes for complex molecules like this compound.
Applications in Asymmetric Catalysis and Chiral Ligand Design Based on 3 Amino 1 2,3 Dimethylphenyl Propan 1 Ol
Design and Synthesis of Chiral Ligands/Organocatalysts Derived from the Compound
The molecular framework of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol, particularly its (3S) enantiomer, provides a robust scaffold for the design of a diverse range of chiral ligands. The presence of two key functional groups, the amino and hydroxyl moieties, allows for straightforward chemical modifications to introduce coordinating atoms like phosphorus, nitrogen, or oxygen, which can then bind to a metal center.
Common strategies for ligand synthesis involve the derivatization of the amino group to form amides, sulfonamides, or phosphinamides. The hydroxyl group can also be modified, for instance, by etherification or esterification, to fine-tune the steric and electronic properties of the resulting ligand. These modifications are crucial for optimizing the ligand's performance in a specific catalytic reaction.
For organocatalysis, derivatives of this compound can be designed to possess specific functionalities that enable them to catalyze reactions without the need for a metal. For example, the amino group can be transformed into a thiourea (B124793) or a squaramide, which are known to act as hydrogen-bond donors, activating electrophiles and controlling the stereochemistry of the reaction.
Evaluation of Ligand Performance in Metal-Catalyzed Asymmetric Transformations
While specific data for ligands derived from this compound is not extensively reported in publicly available literature, the performance of structurally similar chiral 1,3-amino alcohol-based ligands in various asymmetric transformations provides a strong indication of their potential.
Asymmetric Hydrogenation
In asymmetric hydrogenation, chiral ligands are used to create a chiral environment around a metal center (commonly rhodium, ruthenium, or iridium), which then delivers hydrogen to a prochiral substrate with high enantioselectivity. Ligands derived from chiral amino alcohols are well-suited for this purpose. The performance of such a ligand would be evaluated based on the enantiomeric excess (ee) and conversion achieved for a range of substrates, such as prochiral ketones, olefins, and imines.
Table 1: Hypothetical Performance of a Ligand Derived from this compound in Asymmetric Hydrogenation of Acetophenone
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 1 | Methanol | 25 | >99 | 95 (R) |
| 2 | 0.5 | Toluene | 40 | >99 | 92 (R) |
| 3 | 1 | Dichloromethane | 0 | 98 | 97 (R) |
This table is illustrative and based on typical results for similar chiral ligands.
Asymmetric C-C Bond Forming Reactions (e.g., Aldol (B89426), Mannich, Heck, Suzuki)
Chiral ligands play a pivotal role in controlling the stereochemistry of carbon-carbon bond forming reactions, which are fundamental in organic synthesis.
Aldol and Mannich Reactions: In these reactions, chiral ligands complexed with metal Lewis acids can create a chiral pocket that directs the approach of the nucleophile (an enolate or enamine) to the electrophile (an aldehyde or imine), thereby controlling the formation of new stereocenters. The diastereoselectivity and enantioselectivity of the products are key performance indicators.
Heck and Suzuki Reactions: In palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions, chiral ligands are essential for achieving enantioselectivity, particularly in reactions that create a new stereocenter. The efficiency of these ligands is assessed by their ability to promote high yields and enantiomeric excesses in the coupled products.
Enantioselective Oxidations and Reductions
Chiral ligands derived from amino alcohols can also be employed in a variety of enantioselective oxidation and reduction reactions. For instance, they can be used in the Sharpless asymmetric dihydroxylation or epoxidation, where they control the facial selectivity of the oxidant's attack on a double bond. In enantioselective reductions of ketones, these ligands can direct the hydride delivery from a reducing agent to one face of the carbonyl group.
Mechanistic Insights into Chiral Induction and Enantioselectivity
The mechanism of chiral induction by ligands derived from this compound is rooted in the formation of well-defined, rigid metal-ligand complexes. The stereochemistry of the resulting product is determined by the steric and electronic interactions between the substrate and the chiral environment created by the ligand in the transition state of the reaction.
The 2,3-dimethylphenyl group on the amino alcohol backbone provides significant steric bulk, which can effectively block one face of the coordinated substrate, allowing the reagent to attack preferentially from the less hindered face. The conformational rigidity of the chelate ring formed by the ligand with the metal center is also crucial for effective stereochemical communication. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model the transition states and rationalize the observed enantioselectivities.
Organocatalytic Applications of the Compound and its Derivatives
Beyond their use in metal catalysis, derivatives of this compound can function as potent organocatalysts. The development of organocatalysis has provided a powerful, metal-free alternative for many asymmetric transformations.
For instance, a thiourea derivative of this amino alcohol could catalyze asymmetric Michael additions by activating the electrophile through hydrogen bonding. Similarly, a proline-like derivative could catalyze asymmetric aldol or Mannich reactions via an enamine-based mechanism. The performance of these organocatalysts would be evaluated based on their ability to achieve high yields and enantioselectivities under mild reaction conditions.
Table 2: Hypothetical Performance of an Organocatalyst Derived from this compound in an Asymmetric Aldol Reaction
| Entry | Catalyst Loading (mol%) | Substrate 1 | Substrate 2 | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % syn) |
| 1 | 10 | Cyclohexanone | 4-Nitrobenzaldehyde | 95 | 95:5 | 98 |
| 2 | 10 | Acetone | Benzaldehyde | 88 | 80:20 | 92 |
| 3 | 5 | Cyclohexanone | 4-Nitrobenzaldehyde | 92 | 96:4 | 99 |
This table is illustrative and based on typical results for similar organocatalysts.
Brønsted Acid/Base Catalysis
There is no available research in peer-reviewed literature describing the use of This compound or its derivatives as Brønsted acid or base catalysts. In theory, the amino group of this compound could be protonated to form a chiral Brønsted acid, or the basic nitrogen atom itself could function as a Brønsted base. Such catalysts could potentially be applied to a variety of asymmetric transformations, including Mannich reactions, Michael additions, and hydrocyanations. However, without experimental data, any discussion of reaction scope, efficiency, or enantioselectivity would be purely speculative.
Hydrogen Bonding Catalysis
Similarly, the application of This compound in hydrogen bonding catalysis has not been documented. The hydroxyl and amino groups of the molecule are capable of forming hydrogen bonds, which could be utilized to activate and orient substrates in a stereoselective manner. This type of catalysis is often employed in reactions such as Diels-Alder cycloadditions, aldol reactions, and asymmetric reductions. The specific influence of the 2,3-dimethylphenyl group on the hydrogen-bonding capabilities and the resulting stereochemical control is unknown due to the absence of dedicated research in this area.
Supramolecular Chemistry and Non Covalent Interactions of 3 Amino 1 2,3 Dimethylphenyl Propan 1 Ol
Investigation of Hydrogen Bonding Networks in Solid State and Solution
No crystal structure data or solution-state NMR studies are available to describe the hydrogen bonding patterns of this molecule.
π-Stacking and Aromatic Interactions Involving the Dimethylphenyl Moiety
There are no reports on the intermolecular or intramolecular π-stacking interactions of the 2,3-dimethylphenyl group in this specific compound.
Host-Guest Chemistry and Complexation Studies
No research has been published on the formation of host-guest complexes or other complexation studies involving this compound.
A table of mentioned compounds has been omitted as no article content could be generated.
Future Research Directions and Translational Perspectives
Exploration of the Compound in Materials Science Applications
The bifunctional nature of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol, possessing both an amino and a hydroxyl group, makes it an intriguing candidate for applications in materials science, particularly in the synthesis of advanced polymers. The presence of these two reactive sites allows for its potential use as a monomer or a cross-linking agent in the development of novel materials.
One promising area of investigation is the utilization of this compound in the creation of polyurethanes and polyhydroxyurethanes (PHUs). Research into other multifunctional β-amino alcohols has demonstrated their efficacy as bio-based amine curing agents for the synthesis of polyhydroxyurethane thermosets. rsc.org Similarly, this compound could potentially be employed in isocyanate-free polyurethane formulations, contributing to the development of more sustainable and environmentally friendly polymer systems. The dimethylphenyl group may also impart unique thermal and mechanical properties to the resulting polymers, a hypothesis that warrants experimental validation.
Further research could focus on incorporating this aminopropanol (B1366323) derivative into other polymer backbones, such as polyesters or polyamides, to modify their properties. The chirality of the molecule could be exploited to create polymers with specific optical or recognition properties. The potential for this compound to act as a building block in the synthesis of functional materials is a rich area for future exploration.
Table 1: Potential Materials Science Applications
| Application Area | Potential Role of this compound | Potential Benefits |
|---|---|---|
| Polymer Synthesis | Monomer, Curing Agent, Cross-linker | Enhanced thermal stability, specific mechanical properties, chirality-induced optical activity. |
| Functional Coatings | Component of protective or functional coatings | Improved adhesion, tailored surface properties. |
| Biomaterials | Scaffold component in tissue engineering | Biocompatibility, controlled degradation rates. |
Integration into Flow Chemistry Methodologies
The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of flow chemistry techniques, which offer advantages in terms of safety, efficiency, and scalability over traditional batch processes. youtube.com The synthesis of this compound and its derivatives presents an excellent opportunity for the application of flow chemistry.
Continuous flow processes could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities of the target compound. youtube.com This is particularly relevant for stereoselective syntheses, where maintaining optimal conditions is crucial for achieving high enantiomeric excess. newdrugapprovals.org The modular nature of flow chemistry setups would also facilitate the rapid screening of different catalysts and reaction conditions for the synthesis of this aminopropanol derivative. youtube.com
Future research in this area could involve the development of a multi-step continuous flow synthesis of this compound, potentially starting from readily available precursors. The integration of in-line purification and analysis techniques would further enhance the efficiency of the process, making it more amenable to industrial-scale production.
Table 2: Advantages of Flow Chemistry for Synthesis
| Parameter | Benefit in the Synthesis of this compound |
|---|---|
| Heat and Mass Transfer | Improved control over exothermic reactions, leading to fewer side products. |
| Safety | Smaller reaction volumes reduce the risks associated with hazardous reagents or intermediates. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |
| Automation | High-throughput screening of reaction conditions and catalysts. |
Bio-Inspired Chemical Research Utilizing the Core Scaffold
The chiral amino alcohol scaffold present in this compound is a common motif in many biologically active molecules and natural products. frontiersin.org This makes it a compelling target for bio-inspired chemical research, which seeks to mimic nature's synthetic strategies to create complex molecules.
One avenue of exploration is the use of biocatalysis for the enantioselective synthesis of this compound. Engineered enzymes, such as amine dehydrogenases, have shown great promise in the asymmetric synthesis of chiral amino alcohols from prochiral ketones. frontiersin.orgnih.gov Future research could focus on developing a biocatalytic route to this compound, which would offer a more sustainable and efficient alternative to traditional chemical methods.
Furthermore, the core scaffold of this compound could serve as a starting point for the synthesis of novel bioactive molecules. By functionalizing the amino and hydroxyl groups, a diverse library of derivatives could be generated and screened for various biological activities. This approach aligns with the principles of diversity-oriented synthesis, which aims to explore new areas of chemical space to identify novel therapeutic agents.
Conclusion
Summary of Key Research Findings and Methodologies
Direct experimental research findings on 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol are not extensively documented in publicly available literature. However, based on established synthetic protocols for analogous compounds, its preparation can be reliably postulated. The primary route for synthesizing such β-amino alcohols involves a two-step process: a Mannich reaction followed by the reduction of the resulting aminoketone.
The initial step, the Mannich reaction, is a cornerstone of C-C bond formation in organic synthesis. nih.govthermofisher.com This multicomponent reaction would involve the condensation of 2,3-dimethylacetophenone with formaldehyde (B43269) and a suitable amine. nih.gov The product of this reaction is a β-amino ketone, a so-called Mannich base. thermofisher.com
The subsequent and crucial step is the reduction of the carbonyl group of the Mannich base to a hydroxyl group, yielding the desired this compound. A variety of reducing agents can be employed for this transformation, with the choice of agent influencing the stereochemical outcome. For non-stereoselective reduction, sodium borohydride (B1222165) is a common and effective reagent.
However, the true synthetic value of this compound lies in its chirality. The development of chiral amino alcohols often necessitates an asymmetric reduction of the prochiral ketone. acs.org Modern catalytic methods offer sophisticated solutions for achieving high enantioselectivity. Transition metal-catalyzed asymmetric hydrogenation or transfer hydrogenation are powerful techniques. wikipedia.org For instance, ruthenium, rhodium, or iridium complexes with chiral ligands are known to effectively catalyze the reduction of ketones to chiral alcohols with high enantiomeric excess. wikipedia.org Another approach involves the use of chiral organocatalysts, such as bifunctional thiourea-amine catalysts, in conjunction with a reducing agent like catecholborane. nih.govacs.org
A plausible synthetic pathway is outlined below:
| Step | Reaction | Reactants | Product |
| 1 | Mannich Reaction | 2,3-Dimethylacetophenone, Formaldehyde, Amine (e.g., ammonia (B1221849) or a primary/secondary amine) | 3-Amino-1-(2,3-dimethylphenyl)propan-1-one (Mannich Base) |
| 2 | Reduction | 3-Amino-1-(2,3-dimethylphenyl)propan-1-one, Reducing Agent (e.g., NaBH4 for racemic, or a chiral catalyst/reagent for asymmetric synthesis) | This compound |
This table outlines a proposed synthetic route based on established chemical principles for analogous compounds.
Broader Implications for Organic Synthesis and Catalysis
The structural motif of 3-amino-1-aryl-propan-1-ol is a valuable pharmacophore and a versatile building block in organic synthesis. These compounds serve as key intermediates in the synthesis of various biologically active molecules and pharmaceuticals. For instance, analogous structures are precursors to drugs like fluoxetine (B1211875) and duloxetine.
In the realm of catalysis, chiral amino alcohols derived from this scaffold can serve as ligands for metal-catalyzed asymmetric reactions. The presence of both a hydroxyl and an amino group allows for bidentate chelation to a metal center, creating a well-defined chiral environment that can induce stereoselectivity in a variety of transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The specific substitution pattern on the aromatic ring, in this case, the 2,3-dimethylphenyl group, can influence the steric and electronic properties of the resulting catalyst, potentially leading to unique reactivity and selectivity.
The potential for these compounds to act as organocatalysts themselves is also an area of interest. The bifunctional nature of the molecule, possessing both a Lewis basic amino group and a Brønsted acidic hydroxyl group, allows for the activation of substrates through hydrogen bonding and other non-covalent interactions.
Outlook for Further Academic and Fundamental Investigations
The limited specific research on this compound presents a fertile ground for future academic and fundamental investigations. A primary focus should be the development and optimization of a stereoselective synthesis for both enantiomers of the compound. This would involve a systematic screening of various chiral catalysts and reaction conditions for the asymmetric reduction of the corresponding Mannich base.
Once enantiomerically pure samples are obtained, a thorough investigation of their physical and chemical properties would be warranted. This would include detailed spectroscopic characterization (NMR, IR, Mass Spectrometry) and determination of their optical rotation.
Further research could then explore the utility of these chiral amino alcohols as ligands in a range of asymmetric catalytic reactions. The performance of catalysts derived from this compound could be compared with existing catalysts to identify any potential advantages conferred by the 2,3-dimethylphenyl substituent.
Finally, the potential biological activity of the compound and its derivatives could be explored. Given the prevalence of the 3-amino-1-aryl-propan-1-ol scaffold in pharmaceuticals, it is plausible that this specific derivative may exhibit interesting pharmacological properties, opening up avenues for medicinal chemistry research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
